Ethane-1,2-diol;sulfurous acid
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Overview
Description
It is a colorless, odorless, and viscous liquid that is primarily used in the production of polyester fibers and antifreeze formulations . Sulfurous acid, on the other hand, is a weak and unstable acid with the formula H₂SO₃. It is formed when sulfur dioxide (SO₂) dissolves in water. The combination of ethane-1,2-diol and sulfurous acid results in a compound that has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethane-1,2-diol is industrially produced from ethylene via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethane-1,2-diol according to the chemical equation: [ \text{C}_2\text{H}_4\text{O} + \text{H}_2\text{O} \rightarrow \text{HOCH}_2\text{CH}_2\text{OH} ] This reaction can be catalyzed by either acids or bases, or can occur at neutral pH under elevated temperatures .
Sulfurous acid is typically prepared by dissolving sulfur dioxide in water: [ \text{SO}_2 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{SO}_3 ]
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by potassium permanganate, which converts ethane-1,2-diol to oxalic acid and eventually to carbon dioxide and water .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) can reduce ethane-1,2-diol to ethane.
Substitution: Reaction with hydrochloric acid (HCl) can substitute hydroxyl groups with chlorine atoms.
Major Products
Oxidation: Oxalic acid (COOH)₂ and carbon dioxide (CO₂).
Reduction: Ethane (C₂H₆).
Substitution: Ethylene dichloride (C₂H₄Cl₂).
Scientific Research Applications
Ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and a reagent in various chemical reactions.
Biology: Acts as a cryoprotectant for biological tissues and cells.
Medicine: Utilized in the formulation of pharmaceuticals and as an antifreeze in medical equipment.
Industry: Employed in the production of polyester fibers, antifreeze formulations, and as a coolant in various industrial processes
Mechanism of Action
Ethane-1,2-diol exerts its effects primarily through its ability to form hydrogen bonds with other molecules. This property allows it to act as a cryoprotectant by preventing the formation of ice crystals in biological tissues. In industrial applications, its high boiling point and low freezing point make it an effective coolant and antifreeze .
Comparison with Similar Compounds
Ethane-1,2-diol can be compared with other similar compounds such as propylene glycol, diethylene glycol, and triethylene glycol:
Propylene Glycol: Similar in structure but has a lower toxicity and is used in food and pharmaceuticals.
Diethylene Glycol: Has a higher boiling point and is used in the production of plasticizers and resins.
Triethylene Glycol: Used as a plasticizer and in the production of polyester resins.
Ethane-1,2-diol is unique due to its balance of properties, making it suitable for a wide range of applications from antifreeze to polyester production .
Properties
CAS No. |
147545-69-5 |
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Molecular Formula |
C2H8O5S |
Molecular Weight |
144.15 g/mol |
IUPAC Name |
ethane-1,2-diol;sulfurous acid |
InChI |
InChI=1S/C2H6O2.H2O3S/c3-1-2-4;1-4(2)3/h3-4H,1-2H2;(H2,1,2,3) |
InChI Key |
HNBLQRONSQNEAK-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)O.OS(=O)O |
Origin of Product |
United States |
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